molecular formula C11H17NS B183801 N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine CAS No. 869942-91-6

N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine

Cat. No. B183801
CAS RN: 869942-91-6
M. Wt: 195.33 g/mol
InChI Key: XRSJWQZQGFAZNS-UHFFFAOYSA-N
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Description

N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine, also known as MTCPA, is a chemical compound that has gained attention in the scientific community for its potential use as a research tool.

Mechanism of Action

N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine acts as a selective 5-HT2A receptor agonist, meaning that it binds to and activates this receptor subtype. The activation of the 5-HT2A receptor has been linked to the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which play important roles in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects
The activation of the 5-HT2A receptor by N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine has been shown to produce a range of biochemical and physiological effects. These effects include increased levels of dopamine and norepinephrine in the prefrontal cortex, increased neuronal firing in the prefrontal cortex, and alterations in visual perception and cognition.

Advantages and Limitations for Lab Experiments

N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine has several advantages as a research tool. It is highly selective for the 5-HT2A receptor, meaning that it can be used to investigate the specific role of this receptor subtype in various physiological processes. Additionally, N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine is relatively stable and can be stored for long periods of time without degradation.
However, there are also limitations to the use of N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine in lab experiments. One limitation is that it is a relatively new compound, and there is still much to be learned about its properties and effects. Additionally, the synthesis method for N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for research involving N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine. One direction is to investigate the effects of N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine on other serotonin receptor subtypes, as well as other neurotransmitter systems. Another direction is to investigate the potential therapeutic applications of N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine, such as in the treatment of neuropsychiatric disorders. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine, as well as its limitations as a research tool.
In conclusion, N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine is a promising research tool that has the potential to shed light on the role of serotonin receptors in the brain. While there are still many unanswered questions about this compound, its unique properties make it a valuable addition to the scientific community's arsenal of research tools.

Synthesis Methods

N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine can be synthesized through a multi-step process starting with commercially available starting materials. The first step involves the synthesis of 3-methylthiophen-2-ylmethanol, which is then converted to the corresponding tosylate. The tosylate is then reacted with cyclopentylamine to yield N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine. The overall yield of this process is approximately 30%.

Scientific Research Applications

N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine has been used in several scientific studies as a research tool to investigate the role of serotonin receptors in the brain. Specifically, N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine has been used to study the 5-HT2A receptor, which is involved in various physiological processes such as mood regulation, cognition, and perception.

properties

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-9-6-7-13-11(9)8-12-10-4-2-3-5-10/h6-7,10,12H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSJWQZQGFAZNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358959
Record name N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

869942-91-6
Record name N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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